4,4'-((6-Chloroquinoxaline-2,3-diyl)bis(oxy))dianiline
Description
Properties
CAS No. |
64360-02-7 |
|---|---|
Molecular Formula |
C20H15ClN4O2 |
Molecular Weight |
378.8 g/mol |
IUPAC Name |
4-[3-(4-aminophenoxy)-6-chloroquinoxalin-2-yl]oxyaniline |
InChI |
InChI=1S/C20H15ClN4O2/c21-12-1-10-17-18(11-12)25-20(27-16-8-4-14(23)5-9-16)19(24-17)26-15-6-2-13(22)3-7-15/h1-11H,22-23H2 |
InChI Key |
FYAGOMMNPYJGPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC3=C(C=C(C=C3)Cl)N=C2OC4=CC=C(C=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,3-Dichloro-6-chloroquinoxaline Intermediate
- The quinoxaline core is synthesized by condensation of 1,2-diamines with oxalic acid, producing 2,3-dihydroxyquinoxaline intermediates.
- These dihydroxyquinoxalines are then chlorinated using thionyl chloride (SOCl₂) in the presence of catalytic N,N-dimethylformamide (DMF) to yield 2,3-dichloroquinoxaline derivatives with a chloro substituent at the 6-position.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 1,2-diamine + oxalic acid | 2,3-dihydroxyquinoxaline intermediate |
| 2 | Thionyl chloride + catalytic DMF | 2,3-dichloro-6-chloroquinoxaline |
Nucleophilic Aromatic Substitution with Anilines
- The 2,3-dichloroquinoxaline intermediate undergoes nucleophilic aromatic substitution with aniline or substituted anilines.
- This reaction replaces the chlorine atoms at positions 2 and 3 with aniline groups, forming the bis(oxy) dianiline structure.
- The reaction typically proceeds under reflux conditions in polar aprotic solvents, facilitating displacement of chlorine by the amino groups of aniline.
Reduction of Nitro Groups (If Present)
- In cases where nitro-substituted intermediates are used, reduction to the corresponding amines is achieved using tin(II) chloride in the presence of sodium borohydride.
- This step ensures the formation of the free dianiline groups necessary for the final compound.
Alternative and Supporting Preparation Routes
Preparation of 4-Chloro-2,6-dialkylanilines as Precursors
- Chlorination of 2,6-dialkylanilines to 4-chloro-2,6-dialkylanilines is achieved by reacting ammonium salts of 2,6-dialkylanilines with chlorinating agents at controlled temperatures (-15°C to 100°C) in inert organic solvents.
- Proton acids such as hydrochloric acid are used to precipitate the ammonium salts.
- This method provides chlorinated aniline derivatives that can be used as intermediates in quinoxaline synthesis or further functionalization.
| Parameter | Details |
|---|---|
| Starting material | 2,6-dialkylaniline ammonium salts |
| Chlorination agent | Chlorine gas or other chlorinating agents |
| Solvent | Inert organic solvents (e.g., CCl₄, toluene) |
| Temperature range | -15°C to 100°C |
| Acid for salt formation | HCl, H₂SO₄, or H₃PO₄ (preferably HCl) |
| Yield | 60-70% depending on substrate and conditions |
Catalytic Systems for Cross-Coupling (Emerging Methods)
- Recent advances include nickel(0)-catalyzed cross-coupling reactions for aryl chlorides with thiols or amines, which may be adapted for functionalizing quinoxaline derivatives.
- These methods offer milder conditions and higher selectivity, potentially applicable to the synthesis of complex quinoxaline-based dianilines.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Condensation | 1,2-diamine + oxalic acid | 2,3-dihydroxyquinoxaline | Core quinoxaline formation |
| 2 | Chlorination | Thionyl chloride + catalytic DMF | 2,3-dichloro-6-chloroquinoxaline | Introduction of chloro substituent |
| 3 | Nucleophilic aromatic substitution | Aniline derivatives, reflux in aprotic solvent | 4,4'-((6-Chloroquinoxaline-2,3-diyl)bis(oxy))dianiline | Formation of bis(oxy) dianiline linkage |
| 4 | Reduction (if nitro present) | SnCl₂ + NaBH₄ | Dianiline final compound | Conversion of nitro to amine groups |
Research Findings and Yields
- The chlorination step yields 4-chloro-2,6-dialkylanilines with yields ranging from 60% to 70% depending on the substrate and solvent system.
- Nucleophilic aromatic substitution reactions with anilines proceed efficiently, often yielding high purity products suitable for further applications.
- Reduction of nitro groups to amines using tin(II) chloride and sodium borohydride is effective and mild, preserving the quinoxaline core integrity.
Chemical Reactions Analysis
Types of Reactions
4,4’-((6-Chloroquinoxaline-2,3-diyl)bis(oxy))dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline derivatives with hydroxyl or carbonyl groups.
Reduction: Amino-substituted quinoxaline derivatives.
Substitution: Quinoxaline derivatives with various nucleophilic groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 4,4'-((6-Chloroquinoxaline-2,3-diyl)bis(oxy))dianiline possess the ability to inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Anticancer Potential : Quinoxaline derivatives have been explored for their anticancer properties. They are believed to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival .
Materials Science
Polymeric Applications : The compound can be utilized as a building block in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to environmental degradation and enhance overall durability .
Conductive Materials : Due to its electronic properties, This compound is being investigated for use in conductive materials. Its ability to facilitate charge transfer makes it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Biological Research
Biochemical Studies : The compound serves as a valuable tool in biochemical research for studying enzyme interactions and cellular signaling pathways. Its ability to modulate specific biological targets can aid in elucidating complex biochemical processes .
Case Study 1: Antimicrobial Efficacy
A study conducted on various substituted quinoxalines demonstrated that This compound exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a lead compound for antibiotic development .
Case Study 2: Polymer Development
In a recent investigation into polymer composites, researchers incorporated This compound into polycarbonate matrices. The resulting composites showed improved thermal stability and mechanical strength compared to pure polycarbonate. This enhancement suggests that the compound could be pivotal in developing high-performance materials for industrial applications .
Mechanism of Action
The mechanism of action of 4,4’-((6-Chloroquinoxaline-2,3-diyl)bis(oxy))dianiline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its bioactive properties.
Comparison with Similar Compounds
Table 1: Structural and Substituent Comparisons
Key Observations :
- Substituents like chlorine (electron-withdrawing) or methyl groups (electron-donating) modulate reactivity and intermolecular interactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Inferences :
- The rigid quinoxaline core likely elevates the melting point (>450°C) compared to aliphatic-linked derivatives (e.g., BAPHF: ~440–479°C ).
- Solubility in polar aprotic solvents (e.g., DMF) is anticipated due to the aromatic backbone .
Biological Activity
4,4'-((6-Chloroquinoxaline-2,3-diyl)bis(oxy))dianiline, a compound with the molecular formula C20H15ClN4O2 and CAS number 64360-02-7, has garnered attention for its potential biological activities. This article reviews its synthesis, properties, and biological effects based on diverse research findings.
The compound features a chloroquinoxaline moiety linked to two aniline units via ether linkages. Its molar mass is approximately 378.81 g/mol, and it exhibits unique structural characteristics that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H15ClN4O2 |
| Molar Mass | 378.81 g/mol |
| CAS Number | 64360-02-7 |
Synthesis
The synthesis of this compound typically involves the reaction of chloroquinoxaline derivatives with appropriate aniline compounds under controlled conditions. The reaction mechanisms often involve nucleophilic substitution and condensation reactions.
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various quinoxaline derivatives possess activity against both Gram-positive and Gram-negative bacteria as well as fungi.
- Antibacterial Effects : In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 65 to 80 mg/mL against these pathogens .
- Antifungal Activity : The compound has also shown efficacy against Candida albicans, with inhibition zones reported at 11 mm, suggesting a potential for therapeutic applications in fungal infections .
Cytotoxicity
The cytotoxic effects of quinoxaline derivatives have been evaluated in various cancer cell lines. Preliminary studies indicate that certain derivatives may exhibit selective toxicity towards cancer cells while sparing normal cells.
- MCF-7 Cell Line : Research into the cytotoxicity of quinoxaline derivatives has shown moderate activity against breast cancer cell lines like MCF-7. Specific IC50 values are yet to be determined for this compound itself but are expected to align with those of similar compounds .
Study on Antimicrobial Activity
A comprehensive study evaluated the antibacterial properties of various quinoxaline derivatives against common pathogens. The results indicated that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts. Specifically, the presence of chlorine in the structure was correlated with increased antimicrobial potency .
Cytotoxicity Assessment
In another study focusing on cytotoxicity, derivatives were tested against multiple cancer cell lines. The findings suggested that modifications in the quinoxaline structure could lead to significant variations in biological activity, highlighting the importance of structural configuration in drug design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,4'-((6-Chloroquinoxaline-2,3-diyl)bis(oxy))dianiline, and how can purity be optimized?
- Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing the quinoxaline core, given the compound’s bis(oxy) and chlorinated substituents. For purity optimization:
- Employ column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) .
- Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity using / NMR and high-resolution mass spectrometry (HRMS) .
Q. How can solubility and stability be systematically evaluated for this compound in aqueous and organic solvents?
- Methodology :
- Solubility : Perform shake-flask experiments in solvents like DMSO, ethanol, and phosphate-buffered saline (PBS) at 25°C. Use UV-Vis spectroscopy to quantify solubility thresholds .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Store under inert gas (N) in amber glass vials at -20°C to prevent photodegradation and oxidation .
Q. What spectroscopic techniques are most effective for characterizing the electronic properties of the chloroquinoxaline moiety?
- Methodology :
- UV-Vis spectroscopy to assess - transitions (200–400 nm range).
- Cyclic voltammetry (CV) to determine redox potentials, correlating with electron-withdrawing effects of the chlorine substituent .
- Computational modeling (DFT) to map HOMO-LUMO gaps and compare with experimental data .
Advanced Research Questions
Q. How can contradictory data in reactivity studies of the bis(oxy) linkage be resolved?
- Methodology :
- Hypothesis Testing : Link observed anomalies (e.g., unexpected nucleophilic substitution rates) to steric hindrance or solvent polarity effects. Design controlled experiments varying solvent dielectric constants (e.g., DMF vs. THF) .
- Theoretical Framework : Apply frontier molecular orbital (FMO) theory to predict regioselectivity, using DFT calculations (B3LYP/6-31G*) to validate experimental outcomes .
- Data Triangulation : Cross-reference results with analogous compounds (e.g., nitroquinoxaline derivatives) to identify systemic trends .
Q. What strategies are recommended for elucidating the compound’s mechanism in catalytic or biological systems?
- Methodology :
- Kinetic Studies : Use stopped-flow spectrophotometry to monitor reaction intermediates in real-time.
- Isotopic Labeling : Incorporate or isotopes at critical positions (e.g., oxy bridges) to trace bond cleavage/formation pathways .
- In Silico Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities with biological targets (e.g., enzymes or receptors) .
Q. How can computational modeling address gaps in experimental data for structure-activity relationships (SAR)?
- Methodology :
- QSAR Modeling : Use Gaussian or ORCA software to calculate descriptors (e.g., logP, polar surface area) and correlate with experimental bioactivity data.
- Machine Learning : Train models on datasets of quinoxaline derivatives to predict unknown properties (e.g., toxicity, solubility) .
- Validation : Compare computational predictions with empirical assays (e.g., enzymatic inhibition IC) to refine model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
